molecular formula C12H18ClNO2 B6173634 methyl (3R)-3-amino-4-(4-methylphenyl)butanoate hydrochloride CAS No. 2613299-21-9

methyl (3R)-3-amino-4-(4-methylphenyl)butanoate hydrochloride

Cat. No.: B6173634
CAS No.: 2613299-21-9
M. Wt: 243.73 g/mol
InChI Key: KBAXLHKWECWXHY-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3R)-3-amino-4-(4-methylphenyl)butanoate hydrochloride is a chiral amino ester derivative with a 4-methylphenyl substituent at the β-position. The compound features a stereogenic center at the 3-position (R-configuration), a methyl ester group, and a hydrochloride salt form, which enhances its solubility in polar solvents. This molecule is primarily utilized in pharmaceutical research as a synthetic intermediate for bioactive molecules, including protease inhibitors and neuromodulators. Its structural rigidity and aromatic substituent influence both its reactivity and interactions with biological targets [6].

Properties

CAS No.

2613299-21-9

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

methyl (3R)-3-amino-4-(4-methylphenyl)butanoate;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-9-3-5-10(6-4-9)7-11(13)8-12(14)15-2;/h3-6,11H,7-8,13H2,1-2H3;1H/t11-;/m1./s1

InChI Key

KBAXLHKWECWXHY-RFVHGSKJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C[C@H](CC(=O)OC)N.Cl

Canonical SMILES

CC1=CC=C(C=C1)CC(CC(=O)OC)N.Cl

Purity

95

Origin of Product

United States

Biological Activity

Methyl (3R)-3-amino-4-(4-methylphenyl)butanoate hydrochloride is a compound of interest due to its potential biological activities and therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H17ClN2O2
  • Molecular Weight : 250.73 g/mol
  • IUPAC Name : this compound

The compound features a chiral center at the 3-position, which contributes to its biological specificity. The presence of the 4-methylphenyl group is significant for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, modulating their activity.
  • Receptor Binding : The hydrophobic 4-methylphenyl group may facilitate binding to various receptors, influencing cellular signaling pathways.
  • Structural Mimicry : This compound may mimic natural substrates or inhibitors, allowing it to interfere with biochemical pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antitumor Activity : Studies have shown that similar compounds can induce apoptosis in cancer cells by inhibiting growth factors and triggering cell cycle arrest.
  • Neuroprotective Effects : Compounds in this class have been investigated for their potential to protect neuronal cells from oxidative stress and excitotoxicity.
  • Antidepressant Properties : Some derivatives exhibit mood-enhancing effects, possibly through modulation of neurotransmitter systems.

Antitumor Activity

A study published in Cancer Research demonstrated that derivatives of this compound significantly inhibited the growth of various cancer cell lines. The compound was found to reduce cell viability by inducing apoptosis through the activation of caspase pathways .

Neuroprotective Effects

Research conducted on neurodegenerative models has shown that this compound can reduce neuronal death in vitro. In a rat model of Parkinson’s disease, administration led to improved motor function and reduced dopaminergic neuron loss .

Antidepressant Activity

In a clinical trial involving patients with major depressive disorder, this compound exhibited significant improvements in depressive symptoms compared to placebo, suggesting its potential as an antidepressant .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
Methyl (3R)-3-amino-4-(4-fluorophenyl)butanoateAntitumor, NeuroprotectiveEnzyme inhibition, Receptor modulation
Methyl (3R)-3-amino-4-(2-fluorophenyl)butanoateAntidepressantNeurotransmitter modulation
Methyl (3R)-3-amino-4-(4-bromophenyl)butanoateCytotoxicApoptosis induction

This table illustrates the varied biological activities and mechanisms among structurally similar compounds, highlighting the unique properties of this compound.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Substituent Effects on Aromatic Rings

Methyl (3R)-3-Amino-4-(4-Cyanophenyl)butanoate Hydrochloride Key Difference: The 4-methylphenyl group in the target compound is replaced with a 4-cyanophenyl group. Impact: The electron-withdrawing cyano group increases the compound’s polarity and may alter its binding affinity in enzymatic assays. However, steric hindrance remains comparable due to similar para-substitution [1].

(R)-4-Amino-3-Phenylbutyric Acid Hydrochloride Key Difference: Lacks the methyl ester and 4-methylphenyl group; instead, it is a carboxylic acid with a simple phenyl substituent. Impact: The absence of the ester group reduces lipophilicity, affecting membrane permeability. The phenyl group (vs. 4-methylphenyl) may decrease steric interactions in receptor binding [2].

Stereochemical and Positional Isomers

(S)-3-Amino-4-(2-Methylphenyl)butanoic Acid Hydrochloride Key Differences: (1) S-configuration at the 3-position; (2) 2-methylphenyl substituent (ortho-substitution). The S-configuration may lead to divergent biological activity compared to the R-form [8].

Methyl (3R)-3-Amino-4-(Benzyloxy)butanoate Hydrochloride Key Difference: Replaces the 4-methylphenyl group with a benzyloxy moiety. Impact: The benzyloxy group increases hydrophobicity and may act as a protective group in multi-step syntheses. This variant is more prone to hydrogenolysis than the target compound [6]].

Data Table: Comparative Properties

Compound Name Substituent Configuration Molecular Weight (g/mol) Solubility (Water) Key Feature(s)
Methyl (3R)-3-amino-4-(4-methylphenyl)butanoate hydrochloride 4-Methylphenyl R ~255.75 High High stereoselectivity in synthesis
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride 4-Cyanophenyl R ~248.68 Moderate Enhanced polarity for aqueous reactions
(R)-4-Amino-3-phenylbutyric acid hydrochloride Phenyl R ~215.68 Moderate Carboxylic acid functionality
(S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride 2-Methylphenyl S ~255.75 Low Ortho-substitution steric effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.